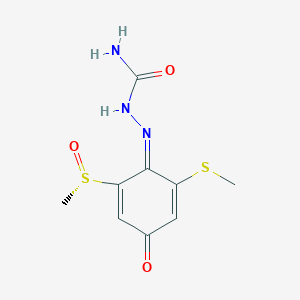
Rubroflavin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubroflavin, also known as vitamin B2, is a water-soluble vitamin that plays a crucial role in various biochemical processes in the human body. It is an essential nutrient that is required for the proper functioning of the body. Rubroflavin is involved in the production of energy, the metabolism of fats, carbohydrates, and proteins, and the maintenance of healthy skin, eyes, and nervous system.
Wirkmechanismus
Rubroflavin acts as a cofactor for many enzymes that are involved in various biochemical processes in the body. It plays a crucial role in the production of energy by participating in the electron transport chain. Rubroflavin also acts as an antioxidant, protecting the body from the harmful effects of free radicals.
Biochemische Und Physiologische Effekte
Rubroflavin deficiency can lead to various biochemical and physiological effects. It can lead to the development of various health conditions such as anemia, dermatitis, and cataracts. Rubroflavin deficiency can also lead to the development of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Rubroflavin has many advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, rubroflavin has some limitations for lab experiments. It is sensitive to light and heat, which can affect its stability and activity. Rubroflavin can also interfere with other compounds in the experiment, leading to inaccurate results.
Zukünftige Richtungen
There are many future directions for the study of rubroflavin. One area of research is the role of rubroflavin in the prevention and treatment of various health conditions. Another area of research is the development of new methods for the synthesis of rubroflavin. The study of rubroflavin's mechanism of action and its interaction with other compounds is also an area of ongoing research.
Synthesemethoden
Rubroflavin is synthesized by many microorganisms and plants. It can also be synthesized in the laboratory by using chemical methods. The chemical synthesis of rubroflavin involves the reaction of riboflavin phosphate with sodium borohydride. The resulting product is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Rubroflavin has been extensively studied for its various applications in scientific research. It is used as a fluorescent marker in microscopy and other imaging techniques. Rubroflavin is also used as a cofactor in many enzymatic reactions. It is used in the production of many food and pharmaceutical products.
Eigenschaften
CAS-Nummer |
138749-63-0 |
|---|---|
Produktname |
Rubroflavin |
Molekularformel |
C9H11N3O3S2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
[4-hydroxy-2-methylsulfanyl-6-[(S)-methylsulfinyl]phenyl]iminourea |
InChI |
InChI=1S/C9H11N3O3S2/c1-16-6-3-5(13)4-7(17(2)15)8(6)11-12-9(10)14/h3-4,13H,1-2H3,(H2,10,14)/t17-/m0/s1 |
InChI-Schlüssel |
UWVQDKLIYCMDDV-NLZINVLXSA-N |
Isomerische SMILES |
CSC\1=CC(=O)C=C(/C1=N\NC(=O)N)[S@@](=O)C |
SMILES |
CSC1=C(C(=CC(=C1)O)S(=O)C)N=NC(=O)N |
Kanonische SMILES |
CSC1=CC(=O)C=C(C1=NNC(=O)N)S(=O)C |
Synonyme |
rubroflavin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



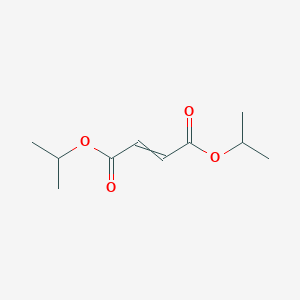
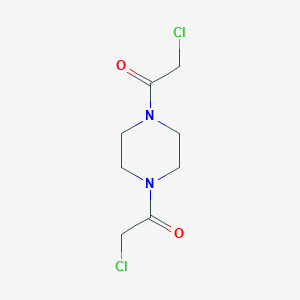
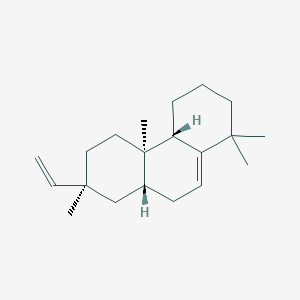
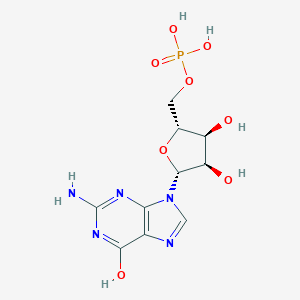
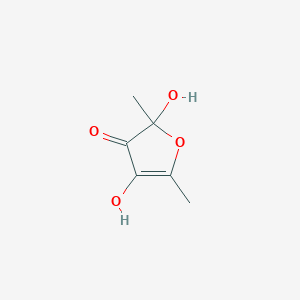
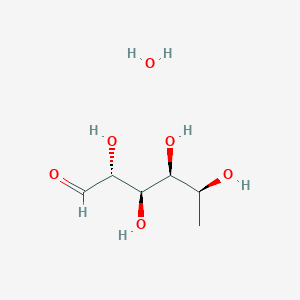
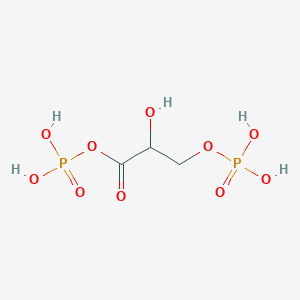
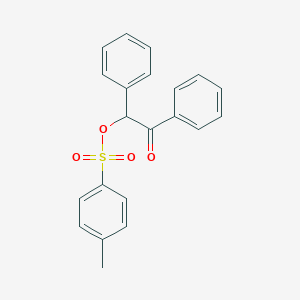

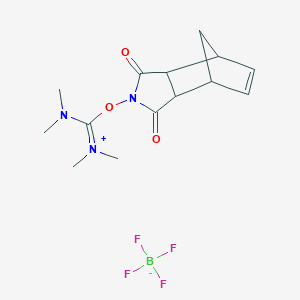
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
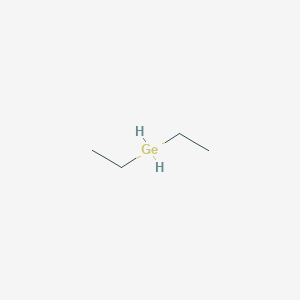
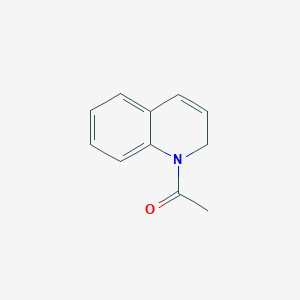
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)